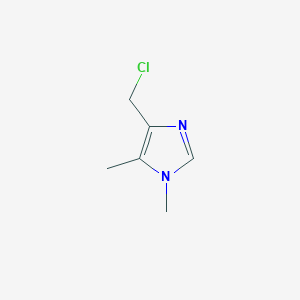
4-(Chloromethyl)-1,5-dimethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1,5-dimethyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 4-position and two methyl groups at the 1 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole typically involves the chloromethylation of 1,5-dimethylimidazole. One common method includes the reaction of 1,5-dimethylimidazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
- Substitution reactions yield various substituted imidazoles.
- Oxidation reactions produce imidazole derivatives with oxidized functional groups.
- Reduction reactions result in the formation of methyl-substituted imidazoles.
Applications De Recherche Scientifique
4-(Chloromethyl)-1,5-dimethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can disrupt normal cellular processes, making the compound useful in studying enzyme inhibition and protein function.
Comparaison Avec Des Composés Similaires
- 4-(Bromomethyl)-1,5-dimethyl-1H-imidazole
- 4-(Hydroxymethyl)-1,5-dimethyl-1H-imidazole
- 4-(Methoxymethyl)-1,5-dimethyl-1H-imidazole
Comparison:
- 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, hydroxymethyl, and methoxymethyl analogs . The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its analogs.
Propriétés
Formule moléculaire |
C6H9ClN2 |
|---|---|
Poids moléculaire |
144.60 g/mol |
Nom IUPAC |
4-(chloromethyl)-1,5-dimethylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-5-6(3-7)8-4-9(5)2/h4H,3H2,1-2H3 |
Clé InChI |
DNBZKGXAXZJBER-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)
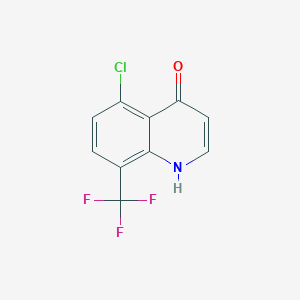
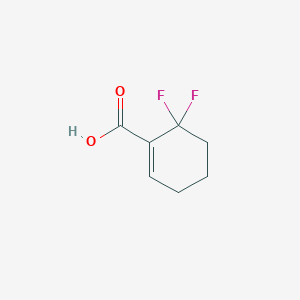

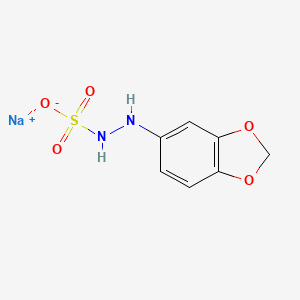
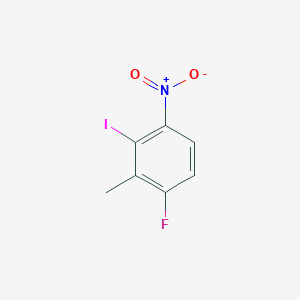


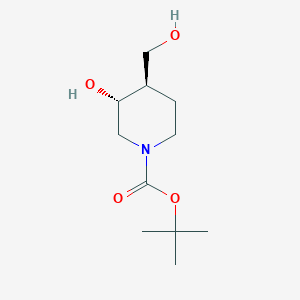
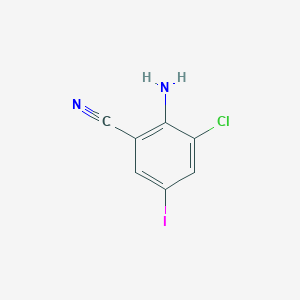
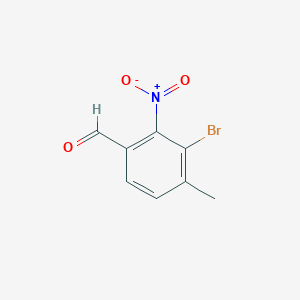
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)

![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
